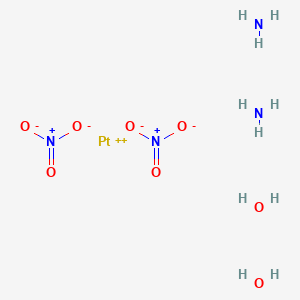

Diaquodiammineplatinum dinitrate

Vue d'ensemble

Description

Diaquodiammineplatinum dinitrate is a chemical compound with the molecular formula H6N3O5Pt+ . It has a molecular weight of 323.15 .

Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 323.15 . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique

Platinum-Based Anticancer Drugs

Platinum-based drugs, notably cis-diamminedichloroplatinum(II) (known as cisplatin), are extensively used in cancer therapy. Cisplatin's mode of action involves crosslinking with DNA purine bases, which interferes with DNA repair mechanisms, induces DNA damage, and leads to apoptosis in cancer cells. This makes it effective against a range of cancers, including carcinomas, germ cell tumors, lymphomas, and sarcomas (Dasari & Tchounwou, 2014).

Molecular Mechanisms and Drug Resistance

The molecular mechanisms underlying the action of platinum-based drugs like cisplatin involve complex interactions with DNA. Despite their effectiveness, these drugs often lead to the development of chemoresistance, posing significant challenges for treatment success. Understanding these mechanisms is crucial for developing strategies to overcome drug resistance and enhance therapeutic efficacy (Galluzzi et al., 2012).

Novel Metal Complexes with Diamine Ligands

Research into new metal complexes with various types of diamine ligands has been pivotal in seeking more efficient and selective alternatives to conventional platinum-based chemotherapy. This includes exploring the effects of different metal ions and ligand structures on the anticancer efficacy and selectivity of these complexes (Misirlić-Denčić et al., 2018).

Alternative Formulations and Drug Delivery

Innovations in drug delivery strategies for platinum-based chemotherapy, such as encapsulation in micro- or nanocarriers, have been developed to mitigate side effects and enhance drug efficacy. These strategies aim to improve the therapeutic index of drugs like cisplatin by optimizing their delivery to cancer cells while minimizing damage to healthy tissue (Browning et al., 2017).

Systems Biology Approach

A systems biology perspective on cisplatin resistance offers insights into the multifactorial and redundant nature of this phenomenon. Understanding the complex circuitries that underpin resistance could lead to more effective treatment strategies and the development of rational approaches to tackle chemoresistance (Galluzzi et al., 2014).

Propriétés

IUPAC Name |

azane;platinum(2+);dinitrate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H3N.2H2O.Pt/c2*2-1(3)4;;;;;/h;;2*1H3;2*1H2;/q2*-1;;;;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZIMFWOKSKHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O8Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929217 | |

| Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13601-02-0, 62714-59-4 | |

| Record name | Platinum(2+), diamminediaqua-, dinitrate (8CI,9C) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+), diamminediaqua-, (SP-4-1)-, dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062714594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)

![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)

![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)

![5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060855.png)

![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)

![Methyl 5-[(phenylsulfonyl)methyl]-2-furoate](/img/structure/B3060859.png)

![2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3060868.png)